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Compound of Interest

Compound Name: Folic Acid Impurity C

Cat. No.: B15352969

For researchers, scientists, and drug development professionals, understanding the impurity
profile of active pharmaceutical ingredients (APIs) like folic acid is paramount for ensuring drug
safety and efficacy. This guide provides a comprehensive comparison of Folic Acid Impurity C
against other common folic acid impurities, supported by available experimental data and
detailed methodologies.

Folic acid, a B vitamin crucial for various metabolic processes, can contain several impurities
that arise during its synthesis or degradation. Among these, Folic Acid Impurity C, also known
as Isofolic Acid, is an isomer of folic acid. Its presence, along with other impurities, is strictly
controlled by pharmacopeias to guarantee the quality of pharmaceutical products.

Chemical and Physical Properties

A fundamental step in comparing these impurities is understanding their basic chemical and
physical characteristics. While comprehensive comparative data is not always readily available
in a single source, information can be compiled from various pharmacopeial and supplier
sources.
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Impurity Name

Chemical Name

Molecular Formula

Molecular Weight (

g/mol )

(2S)-2-[[4-[(2-amino-4-
o0xo-3H-pteridin-7-

Folic Acid Impurity C yl)methylaminolbenzo  Ci9H19N70s6 441.40
ylJamino]pentanedioic
acid

) ) ) N-(4-Aminobenzoyl)-
Folic Acid Impurity A C12H14N20s5 266.25

L-glutamic acid

Folic Acid Impurity B

6-Hydroxy-2,4,5-
triaminopyrimidine
Sulfate

C4H7Ns0O + (H204S)x

141.13 + (98.07)x

Folic Acid Impurity D

Pteroic Acid

C14H12N6O3

312.28

Folic Acid Impurity E

6-Pterinyl Folic Acid

C26H24N1207

616.54

Folic Acid Impurity F

2-Amino-7-
(chloromethyl)pteridin-
4(1H)-one

C7HsCINsO

211.61

Folic Acid Impurity G

(2S)-2-[[4-[[(2-amino-
4-0x0-1,4-
dihydropteridin-6-
yl)methylJamino]benzo
ylJamino]pentanedioic

acid N-oxide

C19H19N707

457.40

Analytical Performance: Chromatographic

Separation

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the

separation and quantification of folic acid and its impurities. The European Pharmacopoeia

(EP) outlines a method that provides relative retention times for several impurities, offering a

basis for their analytical comparison.
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Impurity Relative Retention Time (vs. Folic Acid)
Impurity A ~0.5

Impurity C ~0.9

Impurity E ~1.3

Impurity D ~1.5

Impurity | ~2.15

Impurity G ~2.4

Impurity H ~2.5

Data sourced from European Pharmacopoeia monographs.[1]

This data indicates that under the specified EP method, Folic Acid Impurity C elutes just
before the main folic acid peak. The resolution between peaks is a critical performance
parameter, and methods are optimized to ensure adequate separation for accurate
guantification.

A stability-indicating HPLC method was developed to determine folic acid and its related
substances in tablets, confirming satisfactory resolution between folic acid and impurities A, C,
D, and E, among others.[2]

Experimental Protocol: European Pharmacopoeia HPLC
Method for Folic Acid Impurities

This protocol is a summary of the method described in the European Pharmacopoeia for the
analysis of folic acid and its related substances.

Chromatographic Conditions:
e Column: Octadecylsilyl silica gel for chromatography R (5 pm), 0.25 m x 4.0 mm.

e Mobile Phase: A mixture of 12 volumes of methanol R and 88 volumes of a solution
containing 11.16 g/L of potassium dihydrogen phosphate R and 5.50 g/L of dipotassium
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phosphate R, adjusted to pH 6.4 with dilute phosphoric acid R.

Flow Rate: 0.6 mL/min.

Detection: Spectrophotometer at 280 nm.

Injection Volume: 5 pL.

Run Time: 3.3 times the retention time of folic acid.

System Suitability:

e The chromatogram obtained from a reference solution is used to identify the peaks
corresponding to the various impurities based on their relative retention times.[1]

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to
identify potential degradation products. These studies involve subjecting the API to stress
conditions such as acid, base, oxidation, heat, and light.

While specific comparative data on the formation rates of all impurities under various stress
conditions is limited, one study on the forced degradation of folic acid in tablets demonstrated
good separation of specified impurities, including Impurity C, under various stress conditions.[2]
The degradation of folic acid was found to be between 5% and 20% under the applied stress
conditions, which is considered an acceptable range for such studies.[2]

Toxicological Profile

A comprehensive, direct comparative toxicological study of all folic acid impurities is not readily
available in the public domain. The safety of folic acid itself has been extensively studied, and it
is generally considered non-toxic at recommended doses.[3][4][5][6] The control of impurities to
very low levels by pharmacopeial standards is in place to mitigate any potential risks
associated with these related substances. The development and validation of analytical
methods are crucial for ensuring that the levels of impurities like Impurity C in folic acid drug
products comply with regulatory standards.[1]
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Visualizing Experimental Workflows

To better understand the analytical process for folic acid impurity testing, the following diagrams
illustrate a typical workflow.

Click to download full resolution via product page

Fig. 1: General workflow for the analysis of folic acid impurities.
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Fig. 2: Workflow for forced degradation studies of folic acid.

Conclusion

The control of impurities in folic acid is a critical aspect of pharmaceutical quality control. Folic
Acid Impurity C, an isomer of the active ingredient, is one of several related substances that
must be monitored. While a direct and comprehensive comparison of the performance and
toxicological profiles of all folic acid impurities is not extensively documented in single literature
sources, the available pharmacopeial methods and research studies provide a solid foundation
for their analytical separation and control. The use of validated, stability-indicating HPLC
methods is essential for ensuring that the levels of Folic Acid Impurity C and other impurities
in the final drug product are below the established safety thresholds. Further research focusing
on the direct comparative toxicology and the relative response factors of these impurities would
be beneficial for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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